Methyl 2-(methylthio)-5-nitrobenzoate

Descripción general

Descripción

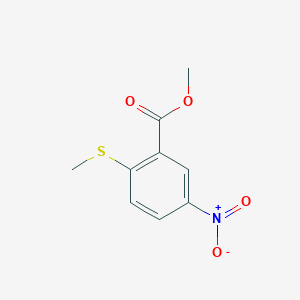

Methyl 2-(methylthio)-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a nitro group at the 5-position and a methylthio group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(methylthio)-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-(methylthio)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the aromatic ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(methylthio)-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation

Substitution: Halogens (chlorine, bromine), nitrating agents (sulfuric acid, nitric acid)

Major Products Formed

Oxidation: Methyl 2-(methylsulfinyl)-5-nitrobenzoate, Methyl 2-(methylsulfonyl)-5-nitrobenzoate

Reduction: Methyl 2-(methylthio)-5-aminobenzoate

Substitution: Various halogenated or further nitrated derivatives

Aplicaciones Científicas De Investigación

Methyl 2-(methylthio)-5-nitrobenzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activities.

Biology: Investigated for its potential antimicrobial and antifungal properties. The nitro group and methylthio group contribute to its biological activity.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mecanismo De Acción

The mechanism of action of methyl 2-(methylthio)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial or cytotoxic effects. The methylthio group may also contribute to the compound’s overall reactivity and binding affinity to target molecules.

Comparación Con Compuestos Similares

Methyl 2-(methylthio)-5-nitrobenzoate can be compared with other similar compounds, such as:

Methyl 2-(methylthio)benzoate: Lacks the nitro group, resulting in different chemical and biological properties.

Methyl 2-(methylsulfinyl)-5-nitrobenzoate:

Methyl 2-(methylsulfonyl)-5-nitrobenzoate: Contains a sulfone group, which significantly alters its chemical behavior and biological activity.

Actividad Biológica

Allyl(chloropropyl)dichlorosilane (ACDCS) is a versatile organosilicon compound with significant implications in synthetic chemistry and potential biological activity. This article explores its biological activity, mechanisms, and applications based on diverse scientific sources.

Chemical Structure and Properties

Allyl(chloropropyl)dichlorosilane is characterized by the formula CHClSi. Its structure includes an allyl group (CH) and a chloropropyl group (CHCl), which contribute to its reactivity and biological interactions. The presence of two chlorinated sites makes it a potential electrophile, capable of undergoing nucleophilic substitutions and polymerization reactions.

Mechanism of Biological Activity

The biological activity of ACDCS can be attributed to several mechanisms:

- Electrophilic Reactivity : The chlorinated sites in ACDCS can react with nucleophiles, including biological macromolecules such as proteins and nucleic acids. This reactivity could lead to modifications that alter cellular functions.

- Silanol Formation : Upon hydrolysis, ACDCS can produce silanols, which may exhibit different biological properties compared to the parent compound. Silanols are known for their potential in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets.

- Polymerization : ACDCS can participate in radical polymerization processes, potentially leading to the formation of biocompatible materials that can be utilized in drug delivery systems or as scaffolds in tissue engineering.

Cytotoxicity and Antimicrobial Activity

Research indicates that organosilicon compounds, including ACDCS, may possess cytotoxic properties against various cancer cell lines. For example:

- Case Study 1 : A study evaluated the cytotoxic effects of various chlorosilanes, including ACDCS, on human cancer cell lines. The results showed that ACDCS exhibited significant cytotoxicity at concentrations above 50 µM, suggesting its potential as an anti-cancer agent .

- Case Study 2 : Another investigation focused on the antimicrobial properties of silanes. ACDCS demonstrated inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Biocompatibility and Applications

The biocompatibility of ACDCS-derived materials has been assessed in several studies:

- Case Study 3 : In vitro studies on silane-based polymers showed favorable cell adhesion and proliferation characteristics, indicating their suitability for biomedical applications .

- Case Study 4 : Research on silane coatings for medical devices revealed that modifications with ACDCS improved the surface properties, enhancing biocompatibility while reducing bacterial adhesion .

Applications in Pharmaceutical Chemistry

ACDCS serves as an important intermediate in the synthesis of various biologically active compounds:

- Synthesis of Homoallylic Amines : The reaction of ACDCS with benzoylhydrazones has been explored for the synthesis of homoallylic amines, which possess notable pharmacological activities .

- Chiral Catalysis : ACDCS derivatives are being investigated for their role in asymmetric synthesis, contributing to the development of enantioenriched pharmaceuticals .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | Significant against cancer cell lines at >50 µM |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Biocompatibility | Favorable cell adhesion and proliferation |

| Synthesis Potential | Useful in creating homoallylic amines |

| Chiral Catalysis | Involved in asymmetric synthesis |

Propiedades

IUPAC Name |

methyl 2-methylsulfanyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(10(12)13)3-4-8(7)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULMXSINASASPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428227 | |

| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191604-70-3 | |

| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.